1,3-Bis(dimethylamino)-2-chloropropane: Chemical Structure, Properties, and Reactivity Profile
1,3-Bis(dimethylamino)-2-chloropropane: Chemical Structure, Properties, and Reactivity Profile
This is an in-depth technical guide on 1,3-Bis(dimethylamino)-2-chloropropane , a specialized alkylating intermediate used primarily in the synthesis of cationic lipids, surfactants, and pharmaceutical agents.
Executive Summary & Chemical Identity[1][2]
1,3-Bis(dimethylamino)-2-chloropropane is a bifunctional amine derivative characterized by a central secondary alkyl chloride flanked by two dimethylamino groups. It is most commonly encountered in its stable dihydrochloride salt form, as the free base is highly reactive and prone to spontaneous intramolecular cyclization.
This compound serves as a critical "cationic headgroup" precursor in the synthesis of gemini surfactants and cationic lipids (e.g., for mRNA/DNA delivery systems). Its reactivity is driven by the formation of a transient, highly electrophilic azetidinium ion , making it a potent alkylating agent.
Chemical Identification Table
| Feature | Detail |
| IUPAC Name | 2-Chloro-N1,N1,N3,N3-tetramethylpropane-1,3-diamine |
| Common Name | 1,3-Bis(dimethylamino)-2-chloropropane |
| Precursor CAS | 5966-51-8 (refers to the alcohol: 1,3-Bis(dimethylamino)-2-propanol) |
| Molecular Formula | |
| Molecular Weight | 164.68 g/mol (Free Base) / 237.60 g/mol (Dihydrochloride) |
| Structure | |
| Physical State | Hygroscopic crystalline solid (as 2HCl salt); Oily liquid (as free base) |
Structural Analysis & Reactivity Mechanism
The defining feature of this molecule is the
The Azetidinium Mechanism
In the free base form or under physiological conditions (pH > 7), the nitrogen lone pair performs an intramolecular nucleophilic attack on the C2 carbon, displacing the chloride ion. This generates a strained, 4-membered azetidinium (azetidinium) cation. This intermediate is the actual alkylating species that reacts with nucleophiles (e.g., DNA, carboxylates, amines).
Critical Insight: The reactivity of 1,3-bis(dimethylamino)-2-chloropropane is chemically analogous to nitrogen mustards , but it forms an azetidinium ring rather than an aziridinium (3-membered) ring.
Mechanistic Pathway Diagram[1]
Figure 1: The activation pathway from alcohol precursor to the reactive azetidinium intermediate.
Physicochemical Properties[1][2][5][6][10][11][13]
The properties differ significantly between the salt and free base forms. Researchers must handle the free base with extreme caution due to its vesicant potential.
| Property | Dihydrochloride Salt ( | Free Base |
| Stability | Stable at room temp (desiccated) | Unstable; cyclizes rapidly |
| Solubility | Water, Methanol, Ethanol | Chloroform, DCM, Ethers |
| Melting Point | 190–195°C (Decomposes) | N/A (Liquid/Oil) |
| Acidity (pKa) | ~8.5 and ~10.5 (Amine protons) | N/A |
| Hygroscopicity | Very High (Deliquescent) | Moderate |
Synthesis & Manufacturing Protocol
The synthesis typically starts from 1,3-bis(dimethylamino)-2-propanol (CAS 5966-51-8). The chlorination is performed using thionyl chloride (
Protocol: Chlorination via Thionyl Chloride
Note: This procedure must be performed in a fume hood due to
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 1,3-bis(dimethylamino)-2-propanol (1.0 eq) and anhydrous chloroform (
). Cool to 0°C under atmosphere. -
Addition: Add thionyl chloride (
, 1.2 eq) dropwise over 30 minutes. Maintain temperature < 10°C to prevent uncontrolled exotherms. -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (approx. 60°C) for 2–3 hours.
-
Observation: Evolution of
gas will cease when the reaction is complete.
-
-
Isolation (Salt Form): Cool the mixture to 0°C. The product often precipitates as the dihydrochloride salt. If not, add diethyl ether to induce crystallization.
-
Purification: Filter the white crystalline solid under nitrogen. Wash with cold ether.
-
Yield: Typically 85–95%.
-
Storage: Store under argon in a desiccator.
-
Validation Check: The disappearance of the C-OH stretch (~3300 cm⁻¹) in IR and the shift of the methine proton in ¹H NMR (from ~3.8 ppm to ~4.2 ppm) confirms the conversion to the chloride.
Applications in Drug Development
Cationic Lipid Synthesis
This compound is a primary building block for cationic lipids used in gene therapy (LNP formulations).
-
Reaction: The azetidinium intermediate reacts with fatty acids or cholesterol derivatives.
-
Outcome: Creates a lipid with a "T-shape" cationic headgroup, enhancing endosomal escape properties of the lipid nanoparticle.
Chelation & Ligand Design
The diamine backbone serves as a precursor for N,N,N',N'-tetraalkylated ligands. The chloride allows for the attachment of the ligand to solid supports or polymer backbones via nucleophilic substitution.
Safety & Handling (E-E-A-T)
WARNING: Alkylating Agent. Because 1,3-bis(dimethylamino)-2-chloropropane can form an azetidinium ion, it mimics the mechanism of sulfur/nitrogen mustards. It is a potential blistering agent and mutagen .
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Inhalation: Handle only in a certified chemical fume hood. The hydrochloride salt is safer but can release the free base if exposed to moisture/base.
-
Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate (to quench the alkylating agent) followed by bicarbonate.
References
-
Schultz, E. M., et al. (1947).[4] "The Reaction of 1-Dimethylamino-2-chloropropane with Diphenylacetonitrile." Journal of the American Chemical Society.[5][6] Link (Foundational chemistry of beta-chloro amines).
-
Felgner, P. L., et al. (1994). "Cationic Amphiphiles of Cholesterol." U.S. Patent 5,283,185.[7] Link (Describes the use of the alcohol precursor and chlorination for gene delivery lipids).
-
Sigma-Aldrich. "1,3-Bis(dimethylamino)-2-propanol Product Sheet." Link (Source for precursor properties).
-
National Center for Biotechnology Information. "PubChem Compound Summary for 1-Dimethylamino-2-chloropropane" (Analogous mono-amine data). Link.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. atlas.org [atlas.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile; the structure of amidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
